

"literature review of dichlorobenzothiazole compounds"

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An In-depth Review of Dichlorobenzothiazole Compounds: Synthesis, Properties, and Biological Applications

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal and pharmaceutical chemistry due to its presence in numerous biologically active compounds.[2][3] The incorporation of chlorine atoms onto the benzothiazole core to form dichlorobenzothiazole derivatives can significantly modulate the compound's physicochemical properties and enhance its pharmacological activities.[4] These derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a fertile ground for drug discovery and development. [1][5]

This technical guide provides a comprehensive literature review of dichlorobenzothiazole compounds, focusing on their synthesis, key biological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Synthesis of Dichlorobenzothiazole Compounds



The synthesis of dichlorobenzothiazole derivatives can be achieved through several strategic routes, primarily involving the construction of the benzothiazole core followed by or preceded by chlorination.

Key Synthetic Methodologies

- From Dichloroanilines: A common and efficient method involves the reaction of a
 dichloroaniline with a thiocyanate source. For instance, 2-amino-5,6-dichlorobenzothiazole is
 synthesized by reacting 3,4-dichloroaniline with ammonium thiocyanate and Nbromosuccinimide, often in an acidic ionic liquid which acts as a green solvent and catalyst.
 [6][7]
- Chlorination of Benzothiazole Precursors: Direct chlorination of a pre-formed benzothiazole ring is another widely adopted strategy. For example, 2,7-dichlorobenzothiazole can be synthesized with a high yield (94%) by reacting 2-mercapto-7-chlorobenzothiazole with sulfuryl chloride (SO₂Cl₂) in acetonitrile.[6]
- Condensation Reactions: New derivatives can be formed by condensing a
 dichlorobenzothiazole core containing a reactive group (like an amino or hydrazino group)
 with other molecules. The synthesis of various hydrazones is achieved by refluxing 2hydrazinoamidomethyl-5,6-dichlorobenzothiazole with different aromatic aldehydes in
 ethanol.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,6-dichlorobenzothiazole via Ionic Liquid-Mediated Reaction[6][7]

- Reactants: 3,4-dichloroaniline, ammonium thiocyanate, N-bromosuccinimide (NBS), and an acidic ionic liquid (e.g., [HSO₄⁻][R]).
- Procedure:
 - To the acidic ionic liquid, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide.
 - Heat the reaction mixture to a temperature between 80°C and 110°C.



- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction liquid into crushed ice to precipitate the product.
- Extract the product using a suitable organic solvent, such as toluene.
- Wash the organic layer with distilled water, dry it over an anhydrous salt (e.g., Na₂SO₄),
 and filter.
- Evaporate the solvent under reduced pressure to obtain the crude 2-amino-5,6dichlorobenzothiazole product.
- Purify the product by recrystallization from a solvent like ethanol.

Protocol 2: Synthesis of (Benzaldehyde-5,6-dichlorobenzothiazol-2-yl)amidomethyl Hydrazones[8]

- Reactants: 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I), aromatic aldehydes (e.g., benzaldehyde).
- Procedure:
 - Dissolve Compound I (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in absolute alcohol (30 ml) in a round-bottom flask.
 - Reflux the mixture on a water bath for 8 hours.
 - After reflux, cool the contents of the flask.
 - The product that precipitates out is isolated by filtration.
 - Recrystallize the isolated solid from ethanol to yield the pure hydrazone derivative.

Biological Activities and Quantitative Data

Dichlorobenzothiazole compounds have been extensively evaluated for a range of biological activities. The quantitative data from these studies are summarized below.



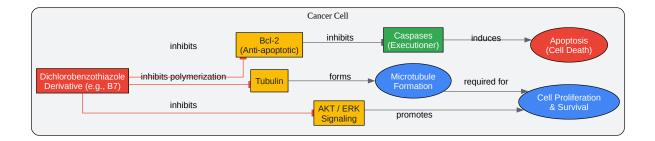
Anticancer Activity

Dichlorobenzothiazole derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The presence of chlorine atoms is often associated with enhanced potency.[4]

Compound ID	Derivative Class	Target Cell Line(s)	Activity (GI50 / IC50)	Mechanism of Action	Reference
51	Dichlorophen yl- chlorobenzot hiazole	Non-small cell lung cancer (HOP- 92)	GI ₅₀ = 71.8 nM	Not specified	[4]
В7	5,7- Dichlorobenz othiazole derivative	Non-small cell lung cancer (A549)	IC50 = 2.1 μM	AKT/ERK inhibition, apoptosis	[6]
4 i	5,7- Dichlorobenz othiazole derivative	Non-small cell lung cancer (HOP- 92)	IC50 = 3.8 μM	Tubulin polymerizatio n arrest	[6]
Trichloro- substituted	Benzothiazol e-triazole hybrid	Triple- negative breast cancer	IC ₅₀ = 30.49 μΜ	Cell cycle arrest (G2/M), Apoptosis (Bcl-2 inhibition)	[9]
XC-591	Benzothiazol e-2-thiol derivative	Murine mammary tumor (4T1)	More sensitive than other tested lines	RhoGDI inhibition, Caspase-3 activation	[10]

One of the proposed mechanisms for anticancer activity involves the induction of apoptosis. Certain derivatives can inhibit key survival signaling pathways like AKT/ERK and interact with proteins crucial for cell division, such as tubulin.





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Fig 1. Simplified signaling pathways affected by dichlorobenzothiazole anticancer compounds.

Antimicrobial Activity

Derivatives of dichlorobenzothiazole have been reported to possess broad-spectrum antimicrobial activity, showing efficacy against both bacteria and fungi.

Compound Class	Target Organism(s)	Activity (MIC)	Reference
N-(6- chlorobenzo[d]thiazol- 2-yl) hydrazine carboxamide derivatives	S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger	12.5 - 100 μg/mL	[11]
6- chlorobenzothiazole- based thiazolidinone (Compound 18)	P. aeruginosa (resistant and non- resistant)	MIC = 0.10–0.25 mg/mL	[12]
Sulfonamide analogues of benzothiazole (Compound 66c)	P. aeruginosa, S. aureus, E. coli	3.1 - 6.2 μg/mL	[13]
Benzamide-linked benzothiazole conjugates	S. aureus, S. mutans, P. aeruginosa	Low MIC values reported	[14]



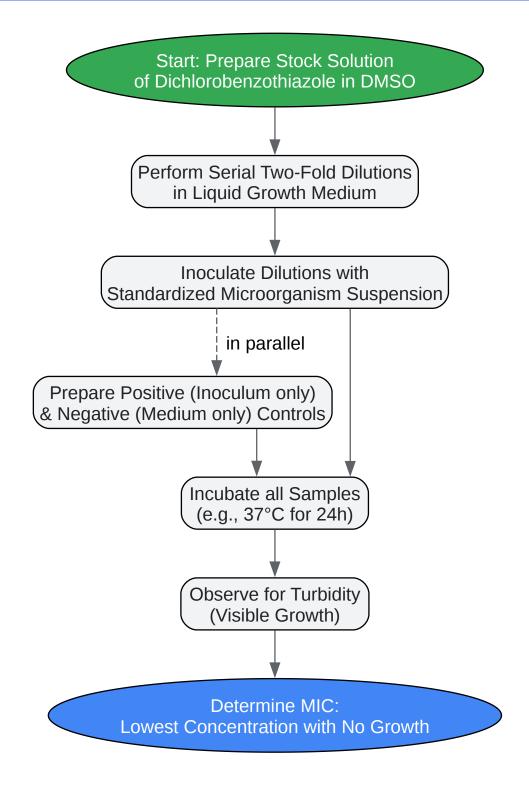
Protocol 3: Antimicrobial Susceptibility Testing (Serial Plate Dilution Method)[11]

 Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

- Prepare a stock solution of the test dichlorobenzothiazole compound in a suitable solvent like DMSO.
- Prepare a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g.,
 Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.
- Inoculate each tube with a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).
- Include a positive control tube (medium + inoculum, no compound) and a negative control tube (medium only).
- Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
- Observe the tubes for turbidity. The MIC is the lowest concentration of the compound in a tube that shows no visible growth.





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Fig 2. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity







The benzothiazole scaffold is a key component of Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting its neuroprotective potential.[15][16] Derivatives are being investigated for other neurodegenerative conditions like Alzheimer's disease.

The mechanism of action is often multi-targeted. For example, some derivatives can act as antagonists for the Histamine H₃ receptor (H₃R) while also inhibiting acetylcholinesterase (AChE). H₃R antagonism can increase the release of neurotransmitters like acetylcholine, while AChE inhibition prevents the breakdown of acetylcholine, both of which are beneficial in cognitive disorders.[16] Chlormethiazole, another thiazole derivative, is known to potentiate the activity of the inhibitory neurotransmitter GABA.[17] This suggests that dichlorobenzothiazole compounds could be explored for similar GABAergic activity.

Physicochemical Properties

The properties of dichlorobenzothiazole compounds are heavily influenced by the position of the chlorine atoms and other substituents.



Property	Description	Reference
Molecular Formula	For the parent 5,7-dichlorobenzothiazole: C7H3Cl2NS.	[6]
Molar Mass	For C ₇ H ₃ Cl ₂ NS: 204.08 g/mol .	[6]
Boiling Point	Predicted to exceed 360°C for 5,7-dichloro derivatives.	[6]
Solubility	Generally soluble in polar aprotic solvents like DMSO and DMF; limited solubility in nonpolar solvents like hexane.	[6]
Acidity (pKa)	The electron-withdrawing nature of the chlorine atoms lowers the pKa of the thiazole nitrogen (predicted at -1.99 for 2-bromo-5,7-dichlorobenzothiazole), which enhances its reactivity towards electrophilic substitution.	[6]

Conclusion and Future Directions

Dichlorobenzothiazole compounds represent a versatile and highly promising scaffold in drug discovery. The existing literature robustly supports their potential as anticancer and antimicrobial agents, with emerging evidence pointing towards applications in neurodegenerative diseases. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their pharmacological profiles.

Future research should focus on:

 Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.



- Structure-Activity Relationship (SAR): Systematically exploring the impact of the position and number of chlorine atoms, as well as other substituents, to optimize efficacy and selectivity.
 [18]
- Pharmacokinetics and Safety: Moving beyond in vitro studies to evaluate the in vivo efficacy, metabolic stability, and toxicity profiles of lead compounds.
- Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes, such as the expanded use of ionic liquids and solvent-free conditions.[6]

By leveraging the existing knowledge base and focusing on these key areas, the scientific community can unlock the full therapeutic potential of dichlorobenzothiazole derivatives for a new generation of medicines.

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